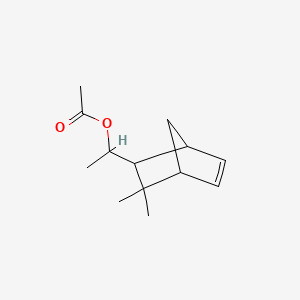

1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethyl acetate

説明

特性

CAS番号 |

85204-18-8 |

|---|---|

分子式 |

C13H20O2 |

分子量 |

208.30 g/mol |

IUPAC名 |

1-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethyl acetate |

InChI |

InChI=1S/C13H20O2/c1-8(15-9(2)14)12-10-5-6-11(7-10)13(12,3)4/h5-6,8,10-12H,7H2,1-4H3 |

InChIキー |

ASHKOXCVKJACGB-UHFFFAOYSA-N |

正規SMILES |

CC(C1C2CC(C1(C)C)C=C2)OC(=O)C |

製品の起源 |

United States |

準備方法

Esterification of Bicyclic Alcohol Precursors

The most direct approach to prepare 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethyl acetate involves the esterification of the corresponding bicyclic alcohol with acetic anhydride or acetyl chloride under controlled conditions.

- Starting Material: 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanol

- Reagents: Acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine or a catalytic acid.

- Conditions: Typically carried out at room temperature or mild heating to promote ester formation without side reactions.

- Workup: Removal of excess reagents under reduced pressure, followed by aqueous washes and drying over anhydrous sodium sulfate.

This method is favored for its straightforwardness and high yield of the acetate ester.

Radical-Mediated Acetylation via Aliphatic Acid Anhydrides

An alternative method involves radical chain reactions where the bicyclic olefin is reacted with an excess of aliphatic acid anhydride in the presence of a free radical initiator such as di-tert-butyl peroxide.

- Procedure:

- The bicyclic olefin is added dropwise to refluxing acetic anhydride containing a catalytic amount of radical initiator over several hours.

- The reaction mixture is then heated further to complete the acetylation.

- Post-reaction, the mixture is concentrated and treated with aqueous sodium hydroxide to hydrolyze any side products.

- Acidification and ether extraction yield the acetate ester after drying and vacuum distillation.

This method allows for selective acetylation of the bicyclic system and can be adapted for scale-up.

Radical Chain Monoalkylation and Xanthate-Mediated Methods

Recent research has demonstrated the use of radical chain monoalkylation techniques and xanthate chemistry to functionalize bicyclic systems, which can be adapted to introduce the ethyl acetate moiety.

- Radical Initiators: Lauroyl peroxide or di-tert-butylhyponitrite (DTBHN) are used to initiate radical reactions.

- Xanthate Intermediates: Ethyl 2-((ethoxycarbonothioyl)thio)acetate reacts with bicyclic olefins under reflux to form xanthate intermediates, which upon further processing yield acetate esters.

These methods offer high selectivity and mild reaction conditions, suitable for complex bicyclic substrates.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | Bicyclic alcohol | Acetic anhydride, pyridine, mild heat | Simple, high yield | Requires availability of alcohol |

| Radical Acetylation | Bicyclic olefin | Acetic anhydride, di-tert-butyl peroxide, reflux | Scalable, selective | Requires radical initiator control |

| Multi-step via Aldehyde | Bicyclic aldehyde | Reducing agent, acetic anhydride | Access from simpler precursors | Multi-step, longer synthesis time |

| Radical Chain Monoalkylation | Bicyclic olefin + xanthate reagents | Lauroyl peroxide, reflux | Mild conditions, selective | More complex reagent preparation |

Research Findings and Notes

- The radical acetylation method is well-documented in patent literature, showing efficient conversion of bicyclic olefins to acetate esters with good purity after standard workup.

- Esterification of bicyclic alcohols remains the most straightforward and commonly used laboratory method due to its simplicity and reproducibility.

- Multi-step syntheses involving aldehyde intermediates allow for structural modifications and stereochemical control but require careful reaction monitoring.

- Radical chain monoalkylation and xanthate chemistry represent advanced synthetic strategies that can be tailored for complex bicyclic frameworks, offering potential for novel derivatives.

化学反応の分析

科学研究における用途

ステアリン酸グリセリルは、科学研究と産業において幅広い用途があります。

化学: さまざまな化学製剤における乳化剤および安定剤として使用されます。

生物学: 生物学的試料の調製に使用され、細胞培養培地の成分としても使用されます。

医学: 特に局所クリームと軟膏の医薬品製剤で使用されます。

産業: 乳化と安定化の特性のために、ローション、クリーム、ヘアケア製品などのパーソナルケア製品で一般的に使用されています.

科学的研究の応用

Glyceryl Stearate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.

Biology: Employed in the preparation of biological samples and as a component in cell culture media.

Medicine: Utilized in pharmaceutical formulations, particularly in topical creams and ointments.

作用機序

類似の化合物との比較

類似の化合物

ステアリン酸モノグリセリル: グリセリンとステアリン酸の別のエステルですが、成分の比率が異なります。

ジステアリン酸グリセリル: グリセリンとエステル化されたステアリン酸分子が2つ含まれています。

トリステアリン酸グリセリル: グリセリンとエステル化されたステアリン酸分子が3つ含まれています。

ユニークさ

ステアリン酸グリセリルは、乳化剤と保湿剤としてのバランスのとれた特性により、ユニークです。乳化物に優れた安定性を提供し、パーソナルケア製品の質感と感覚的なプロファイルを向上させます。 植物由来であり、持続可能性が高いため、環境に優しい製剤で好まれて使用されています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Key Structural Differences :

- Bicyclo Framework: The target compound and Bicyclo[2.2.1]hept-5-ene-2-methanol share the [2.2.1] system, while cis-Verbenyl acetate and the [3.1.1]hept-2-ene derivative have pinane-like structures. The [2.2.1] system offers greater rigidity, influencing thermal stability and reactivity .

- Ester Position : The ethyl acetate group in the target compound is on a secondary carbon, whereas cis-Verbenyl acetate’s ester is on a tertiary carbon, altering hydrolysis rates .

Reactivity Comparison :

- The [2.2.1] system in the target compound participates in Diels-Alder reactions more readily than [3.1.1] systems due to ring strain .

- The 3,3-dimethyl groups reduce electrophilic addition rates compared to unsubstituted norbornenes .

Physical and Spectral Properties

Notable Trends:

- The target compound’s higher molecular weight (208.1464 vs. 194.12 for cis-Verbenyl acetate) correlates with increased lipophilicity.

- ¹H NMR : The ethyl acetate group in the target compound shows a quartet at δ 4.10, absent in other analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,3-Dimethylbicyclo[2.2.1]hept-5-en-2-yl)ethyl acetate, and how is structural confirmation achieved?

- Methodology : The compound can be synthesized via esterification of the corresponding bicyclo alcohol using acetylating agents (e.g., acetic anhydride) under acidic or basic conditions. For example, Na(OAc)₃BH-mediated reductions in dichloroethane have been employed in analogous bicyclo frameworks to stabilize reactive intermediates . Structural confirmation typically involves IR spectroscopy to identify ester carbonyl stretches (~1740 cm⁻¹) and ¹H/¹³C NMR to resolve substituents on the bicyclo system. Key NMR signals include the acetate methyl group (δ ~2.0–2.1 ppm) and bicyclo alkene protons (δ ~5.0–6.0 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR (¹H, ¹³C, DEPT) : Essential for resolving stereochemistry and substituent positions on the bicyclo system. For example, NOESY experiments can clarify spatial relationships between methyl groups and the acetate moiety .

- GC-MS : Useful for purity assessment and fragmentation pattern analysis. Bicyclo derivatives often exhibit characteristic fragmentation peaks (e.g., loss of the acetate group at m/z 60) .

- HPLC : Employed with chiral columns to separate enantiomers, critical for studies requiring stereochemical precision .

Q. What are the key stability considerations for storing and handling this compound?

- Methodology : The compound should be stored in air-tight, amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Stability tests under varying temperatures (4°C, –20°C) and humidity levels are recommended. Degradation products (e.g., free alcohol) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : Contradictions often arise from stereoisomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To detect dynamic effects (e.g., ring-flipping in bicyclo systems) .

- X-ray Crystallography : Definitive proof of stereochemistry, as demonstrated for related bicyclo esters in crystallographic studies .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) .

Q. What strategies optimize reaction yields in derivatization reactions involving the bicyclo framework?

- Methodology :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in hydrogenation of the bicyclo alkene .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) improve reaction rates for Na(OAc)₃BH-mediated reductions .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent side reactions during functionalization .

Q. How does the bicyclo[2.2.1]heptene core influence regioselectivity in chemical modifications?

- Methodology : The strained bicyclo structure directs electrophilic additions (e.g., epoxidation) to the less hindered exo face. For example, in analogous compounds, endo substituents sterically shield one face, favoring exo-attack . Computational studies (e.g., frontier molecular orbital analysis) can predict reactive sites .

Q. What computational approaches predict the compound’s reactivity in novel reaction environments?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in ester hydrolysis .

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions or cycloadditions .

- Docking Studies : If bioactive, predict interactions with enzymes (e.g., esterases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。